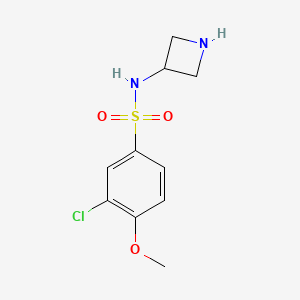![molecular formula C7H8O3 B14908180 Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate is a unique bicyclic compound characterized by its strained ring system. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure imparts unique reactivity and stability, making it a valuable scaffold for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate typically involves photochemical intramolecular cyclopropanation reactions. One common method includes the reaction of an α-allylsilyl-α-diazoacetate under photochemical conditions to form the bicyclic structure . This reaction is highly efficient and provides a straightforward route to the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of photochemical cyclopropanation can be scaled up for larger-scale synthesis. The use of continuous flow photochemical reactors can enhance the efficiency and safety of the process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate undergoes various chemical reactions, including ring-opening reactions, oxidation, and substitution reactions. The strained ring system makes it highly reactive under certain conditions.
Common Reagents and Conditions:
Ring-Opening Reactions: These reactions can be induced using nucleophiles or under acidic conditions, leading to the formation of cyclopentane derivatives.
Oxidation: Oxidative conditions can convert the ketone group to carboxylic acids or other oxidized derivatives.
Substitution Reactions: The compound can undergo substitution reactions at the ester or ketone positions using appropriate reagents.
Major Products: The major products formed from these reactions include cyclopentane derivatives, oxidized carboxylic acids, and substituted esters. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate involves its reactivity due to the strained ring system. The compound can interact with various molecular targets, including enzymes and receptors, through ring-opening reactions and subsequent binding to active sites. The pathways involved often include nucleophilic attack on the strained ring, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share a similar strained ring system and are used as bioisosteres in drug design.
Bicyclo[2.2.2]octane: Known for its stability and use in the synthesis of complex organic molecules.
Uniqueness: Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate is unique due to its specific ring strain and reactivity, which make it a valuable scaffold for the synthesis of diverse chemical entities. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-10-6(9)7-2-4(7)5(8)3-7/h4H,2-3H2,1H3 |
InChI Key |
ZZDFBPQJFZKBKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


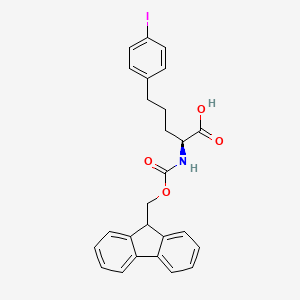
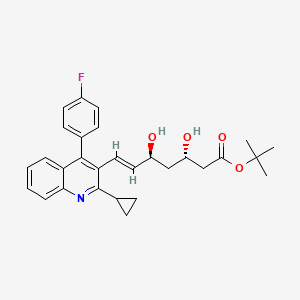

![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
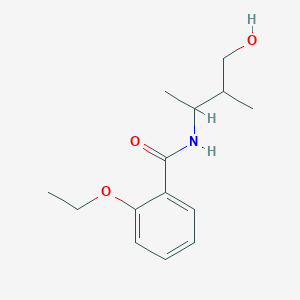
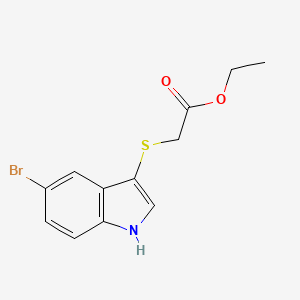
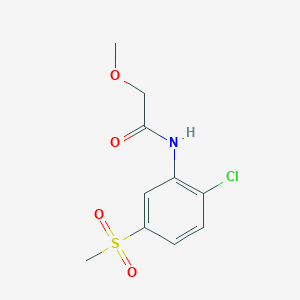

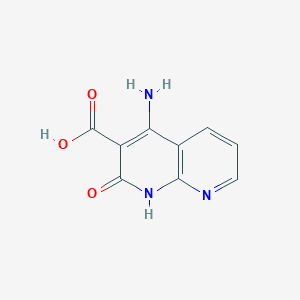
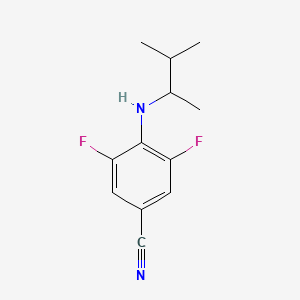
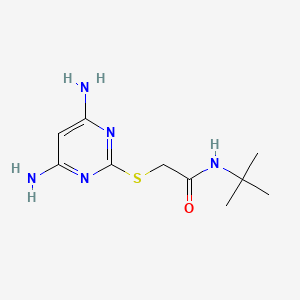
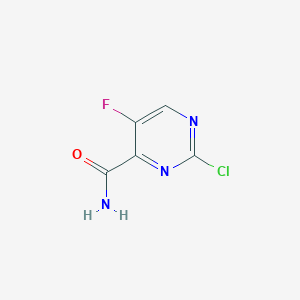
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
